2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine
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Overview
Description
2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position and a trifluoromethyl group at the 6-position of the pyrazolo[1,5-a]pyridine core. Pyrazolo[1,5-a]pyridines are known for their significant role in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine can be achieved through various methods. One efficient route involves the base-mediated [3 + 2]-cycloannulation strategy. This method uses (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide under basic conditions to form the pyrazolo[1,5-a]pyridine core . The reaction is typically carried out in the presence of potassium carbonate (K₂CO₃) as a base, which facilitates the cycloannulation and desulfonylation processes.
Another method involves copper-mediated oxidative [3 + 2]-annulation of nitroalkenes with in situ generated pyridinium imines . This reaction uses copper acetate (Cu(OAc)₂) as a catalyst and proceeds under oxidative conditions to form the desired pyrazolo[1,5-a]pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The choice of method would depend on factors such as yield, cost, and environmental considerations. The base-mediated [3 + 2]-cycloannulation strategy is advantageous due to its broad substrate scope and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The pyrazolo[1,5-a]pyridine core can undergo oxidation under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation can lead to the formation of oxidized pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Chemical Biology: It is used as a probe to study biological processes and molecular interactions.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Pharmaceutical Industry: It is explored for its potential use in drug development and as a lead compound for the synthesis of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine: Lacks the bromine substituent, which can affect its reactivity and biological activity.
2-(3-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine: Contains a chlorine substituent instead of bromine, leading to different chemical and biological properties.
2-(3-Bromophenyl)-6-methylpyrazolo[1,5-a]pyridine: Has a methyl group instead of a trifluoromethyl group, which can influence its chemical behavior and applications.
Uniqueness
2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of both bromophenyl and trifluoromethyl groups. These substituents confer distinct chemical reactivity and biological activity, making the compound a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C14H8BrF3N2 |
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Molecular Weight |
341.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-11-3-1-2-9(6-11)13-7-12-5-4-10(14(16,17)18)8-20(12)19-13/h1-8H |
InChI Key |
CTOTWCZCLHKQIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN3C=C(C=CC3=C2)C(F)(F)F |
Origin of Product |
United States |
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